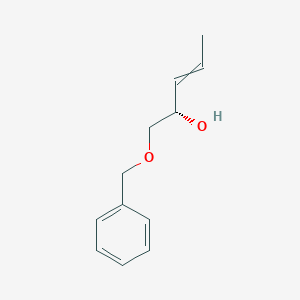![molecular formula C14H10N2O2S B12567676 N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide CAS No. 329361-20-8](/img/structure/B12567676.png)
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is a complex organic compound that features a dibenzothiophene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of Acetamide Group: The acetamide group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Hydroxyimino Functionalization: The hydroxyimino group is introduced through an oximation reaction, where a ketone or aldehyde reacts with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the dibenzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzothiophene derivatives.
科学的研究の応用
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Potential use as a pharmacophore in drug design and development.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets through various pathways:
Electronic Effects: The dibenzothiophene core can participate in electron transfer processes.
Hydroxyimino Group: This functional group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- N-(Dibenzo[b,d]thiophen-4-yl)-2-(hydroxyimino)acetamide
- N-(Dibenzo[b,d]thiophen-2-yl)-2-(hydroxyimino)acetamide
Uniqueness
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is unique due to its specific substitution pattern on the dibenzothiophene core, which can influence its electronic properties and reactivity compared to other similar compounds .
特性
CAS番号 |
329361-20-8 |
|---|---|
分子式 |
C14H10N2O2S |
分子量 |
270.31 g/mol |
IUPAC名 |
N-dibenzothiophen-1-yl-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(8-15-18)16-10-5-3-7-12-14(10)9-4-1-2-6-11(9)19-12/h1-8,18H,(H,16,17) |
InChIキー |
PTCPMYLDOIWJKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)NC(=O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
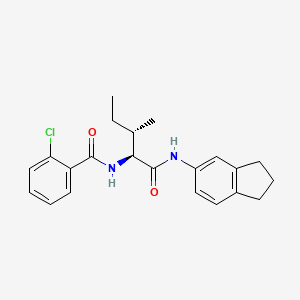
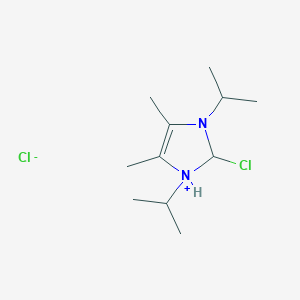
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
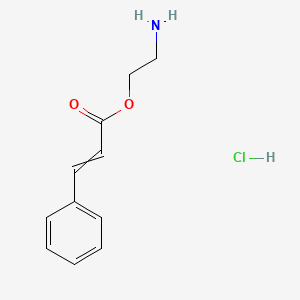
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
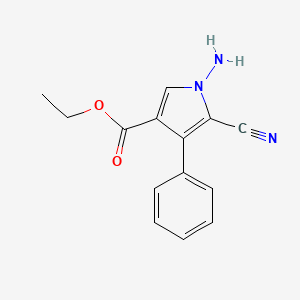
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

